molecular formula C11H14N4O B2467217 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034571-88-3

4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2467217
CAS No.: 2034571-88-3
M. Wt: 218.26
InChI Key: OUWHIXRODYJYCI-UHFFFAOYSA-N
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Description

4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities, including its role as a kinase inhibitor, which makes it a promising candidate for drug development, particularly in the field of oncology.

Scientific Research Applications

4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

Future Directions

The future directions for “4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” could involve expanding the diversity at the C-4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones to achieve biological activity against ZAP-70 . This could help scientists design new selective, effective, and safe anticancer agents .

Mechanism of Action

Target of Action

The compound 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a derivative of pyrido[2,3-d]pyrimidine, which has been reported to have a broad spectrum of activities . The primary targets of this compound include various kinases such as tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular processes such as cell growth, proliferation, and survival.

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it acts as an inhibitor of the aforementioned kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates . This process is crucial in signal transduction pathways and regulates various cellular processes such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .

Biochemical Pathways

The inhibition of these kinases disrupts the signal transduction pathways they are involved in, leading to downstream effects that can include the suppression of cell proliferation and induction of cell death . For example, the inhibition of tyrosine kinases can disrupt the signaling pathways that promote cell growth and proliferation, thereby exerting an anti-tumor effect .

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation, primarily in cancer cells . By inhibiting the activity of key kinases involved in cell growth and survival, the compound can induce cell death and suppress tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then subjected to further reactions to introduce the isopropylamino and methyl groups, followed by cyclization to form the desired pyridopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyridopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. Its structure allows for strong binding interactions with the ATP-binding site of kinases, making it a valuable compound in the development of targeted cancer therapies.

Properties

IUPAC Name

8-methyl-4-(propan-2-ylamino)pyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-7(2)14-10-8-4-5-9(16)15(3)11(8)13-6-12-10/h4-7H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWHIXRODYJYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=CC(=O)N(C2=NC=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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